molecular formula C12H21NO4 B6278877 rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid CAS No. 2307784-75-2

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid

Cat. No. B6278877
CAS RN: 2307784-75-2
M. Wt: 243.3
InChI Key:
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Description

Rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid, also known as Rac-TBOMPA, is a synthetic racemic compound that has been used in scientific research for a variety of applications. It is a chiral molecule, meaning it has two mirror-image forms (enantiomers), each of which has different physical and chemical properties. Rac-TBOMPA has been used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs on the body. In addition, it has been used in laboratory experiments to study the effects of chiral molecules on the body.

Scientific Research Applications

Rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid has been used in a variety of scientific research applications, including the study of the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the effects of chiral molecules on the body. For example, it has been used to study the interaction of drugs with certain receptors in the body, as well as to study the effects of chiral molecules on the body.

Mechanism of Action

Rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid has been used to study the mechanism of action of drugs in the body. The mechanism of action of drugs is the sequence of events that occur when a drug enters the body and interacts with specific targets, such as receptors. rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid has been used to study the interaction of drugs with receptors in the body, as well as to study the effects of chiral molecules on the body.
Biochemical and Physiological Effects
rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid has been used to study the biochemical and physiological effects of drugs on the body. The biochemical and physiological effects of drugs are the changes that occur in the body when a drug interacts with specific targets, such as receptors. rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid has been used to study the interaction of drugs with receptors in the body, as well as to study the effects of chiral molecules on the body.

Advantages and Limitations for Lab Experiments

Rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid has been used in laboratory experiments to study the effects of chiral molecules on the body. The advantages of using rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid in laboratory experiments include its availability, its low cost, and its ability to be separated into its two enantiomers. The limitations of using rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid in laboratory experiments include its limited solubility in water, its instability in the presence of light and heat, and its tendency to form complexes with other molecules.

Future Directions

Rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid has a variety of potential future applications in scientific research. For example, it can be used to study the interaction of drugs with specific receptors in the body, as well as to study the effects of chiral molecules on the body. In addition, it can be used to study the biochemical and physiological effects of drugs on the body, as well as to study the mechanism of action of drugs. Furthermore, it can be used to study the effects of chiral molecules on the body, as well as to develop new drugs and drug delivery systems. Finally, it can be used to study the effects of chiral molecules on the environment, as well as to develop new materials with chiral properties.

Synthesis Methods

Rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid can be synthesized using a variety of methods. One method involves the reaction of 4-methylpyrrolidin-3-yl acetic acid (MPA) with tert-butyl isocyanate (TBI) in the presence of a base, such as potassium carbonate. The reaction produces a mixture of the two enantiomers of rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid, which can then be separated using chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid involves the protection of the amine group, followed by the addition of a carboxylic acid group and deprotection of the amine group.", "Starting Materials": [ "4-methylpyrrolidine", "tert-butyl chloroformate", "acetic anhydride", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine in dichloromethane", "Addition of acetic anhydride and triethylamine to the reaction mixture", "Workup with hydrochloric acid and sodium hydroxide to obtain the protected amine", "Deprotection of the amine group with hydrochloric acid in methanol", "Addition of acetic anhydride and triethylamine to the reaction mixture", "Workup with hydrochloric acid and sodium hydroxide to obtain the final product" ] }

CAS RN

2307784-75-2

Product Name

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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